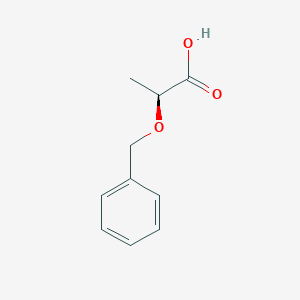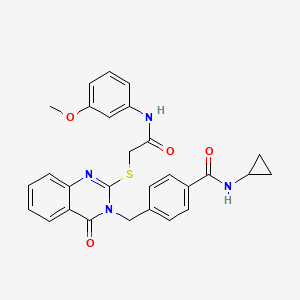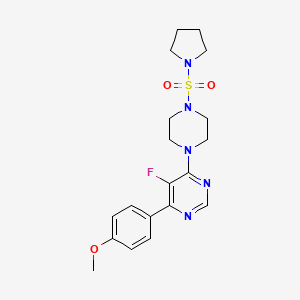
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide
Übersicht
Beschreibung
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is a chemical compound with the molecular formula C9H9FN2O4 . It is a white to yellow powder or crystal .
Synthesis Analysis
The synthesis of 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide involves a reaction with diisobutylaluminium hydride in tetrahydrofuran at 0℃ for 0.5 hours, followed by a reaction with hydrogen chloride and water in tetrahydrofuran . The yield of this reaction is approximately 88% .Molecular Structure Analysis
The InChI code for 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide is1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide has a molecular weight of 228.18 . It is soluble, with a solubility of 1.71 mg/ml . The compound has a high GI absorption and is a CYP1A2 inhibitor . It is stored in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications The chemical compound 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, while not directly cited in the provided references, is structurally related to compounds that have been extensively studied for their synthesis methods and potential pharmaceutical applications. A practical synthesis approach for related fluoro and nitro-substituted compounds has been developed, highlighting the significance of such chemical structures in pharmaceutical manufacturing. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of anti-inflammatory materials, showcases the utility of fluoro and nitro groups in facilitating complex chemical reactions and enhancing the pharmacological profile of synthetic molecules (Qiu et al., 2009).
Anticancer Compound Development Research on the structure-activity relationship of natural and synthetic compounds indicates that functional groups such as fluoro, methoxy, methyl, and nitro play a pivotal role in the design of anticancer drugs. These groups have been identified to possess anti-migration and anti-proliferation activities, which are crucial in the development of effective anticancer therapies. The manipulation of these functional groups in drug molecules can lead to significant improvements in their anticancer efficacy (Liew et al., 2020).
Nucleophilic Aromatic Substitution Studies The understanding of nucleophilic aromatic substitution reactions is fundamental in organic chemistry and pharmaceutical science. Studies on the substitution of the nitro-group in aromatic compounds, such as the one involving piperidine and dinitrobenzene, provide insights into reaction mechanisms that are critical for designing synthetic pathways for drug development. This knowledge is directly applicable to the synthesis and modification of compounds like 3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide, facilitating the exploration of their therapeutic potentials (Pietra & Vitali, 1972).
Safety and Hazards
The compound is classified as a warning under the GHS pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
3-fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-11(16-2)9(13)6-3-4-8(12(14)15)7(10)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCCKBPILZXRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-methoxy-N-methyl-4-nitrobenzamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)
![4-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2439564.png)
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2439567.png)

![3-bromo-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2439569.png)



![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)


![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)